molecular formula C11H13ClOS B6257229 2-(tert-butylsulfanyl)-3-chlorobenzaldehyde CAS No. 164791-48-4

2-(tert-butylsulfanyl)-3-chlorobenzaldehyde

Cat. No.: B6257229
CAS No.: 164791-48-4
M. Wt: 228.7
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Description

2-(tert-Butylsulfanyl)-3-chlorobenzaldehyde is an organic compound characterized by the presence of a tert-butylsulfanyl group and a chlorine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylsulfanyl)-3-chlorobenzaldehyde typically involves the introduction of the tert-butylsulfanyl group and the chlorine atom onto a benzaldehyde framework. One common method involves the reaction of 3-chlorobenzaldehyde with tert-butylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 2-(tert-Butylsulfanyl)-3-chlorobenzoic acid.

    Reduction: 2-(tert-Butylsulfanyl)-3-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butylsulfanyl)-3-chlorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(tert-butylsulfanyl)-3-chlorobenzaldehyde depends on its specific application. In chemical reactions, the tert-butylsulfanyl group can act as a protecting group or a leaving group, influencing the reactivity of the molecule. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylsulfanyl)benzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chlorobenzaldehyde:

    2-(tert-Butylsulfanyl)-4-chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity.

Uniqueness

2-(tert-Butylsulfanyl)-3-chlorobenzaldehyde is unique due to the combination of the tert-butylsulfanyl group and the chlorine atom on the benzaldehyde core. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

164791-48-4

Molecular Formula

C11H13ClOS

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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